molecular formula C18H16N2O3 B11779181 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11779181
M. Wt: 308.3 g/mol
InChI Key: XBDJFGATKICZKC-UHFFFAOYSA-N
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Description

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the oxadiazole ring and dimethylphenyl group.

    2,5-Dimethylbenzaldehyde: Contains the dimethylphenyl group but lacks the oxadiazole ring and methoxy linkage.

Uniqueness

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-[[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-3-4-13(2)16(9-12)18-19-17(23-20-18)11-22-15-7-5-14(10-21)6-8-15/h3-10H,11H2,1-2H3

InChI Key

XBDJFGATKICZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

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